molecular formula C13H16F3N3O B2613248 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime CAS No. 866145-18-8

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime

Cat. No.: B2613248
CAS No.: 866145-18-8
M. Wt: 287.286
InChI Key: WXGJXPMUDQACND-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, a trifluoromethyl group, and a pyridinyl group.

Preparation Methods

The synthesis of 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidinyl and trifluoromethyl groups, followed by their incorporation into the pyridinyl ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N-methoxy-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(18-20-2)12-11(19-5-3-4-6-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJXPMUDQACND-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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